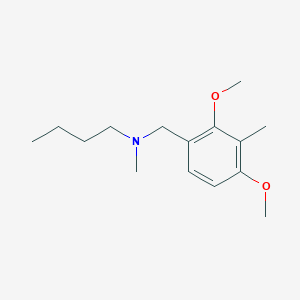
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine
描述
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine, also known as DMMDA, is a psychoactive compound that belongs to the family of phenethylamines. This compound is a derivative of the well-known hallucinogen, mescaline, and has been studied for its potential therapeutic applications. DMMDA is a relatively new compound that has only recently been synthesized and studied, and its effects on the human body are still not fully understood. In
作用机制
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine binds to this receptor and activates it, leading to changes in brain activity and the release of neurotransmitters such as dopamine and serotonin. These changes in neurotransmitter levels are thought to be responsible for the psychoactive effects of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been shown to produce a range of psychoactive effects, including changes in perception, mood, and cognition. It has been reported to produce visual hallucinations, altered thinking, and feelings of euphoria. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those produced by other hallucinogenic compounds such as LSD and psilocybin.
实验室实验的优点和局限性
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in the brain and its potential therapeutic applications. However, N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine also has several limitations, including its short half-life and the potential for adverse effects such as increased heart rate and blood pressure.
未来方向
There are several potential future directions for research on N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine. One area of interest is its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine and its potential therapeutic applications.
科学研究应用
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a strong affinity for serotonin receptors in the brain, which are involved in mood regulation. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been studied for its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-7-10-16(3)11-13-8-9-14(17-4)12(2)15(13)18-5/h8-9H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNWXKXWZJYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C(=C(C=C1)OC)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)

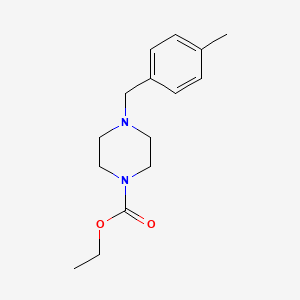
![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)

![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
![6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852238.png)
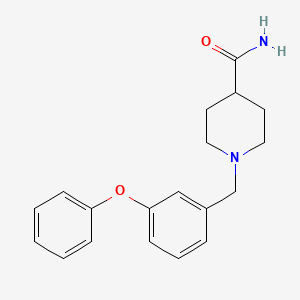
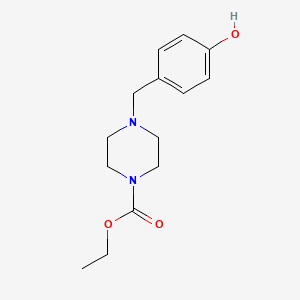
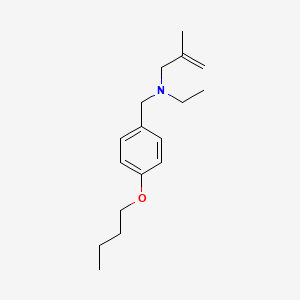
![1-[4-(benzyloxy)benzyl]pyrrolidine](/img/structure/B3852261.png)
![1,5-dimethyl-2-phenyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852265.png)
![5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852269.png)